

Comprehensive Spectroscopic Characterization of 3-(2-Butyloctyl)thiophene

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Compound of Interest

Compound Name: 3-(2-Butyloctyl)thiophene

CAS No.: 1638802-04-6

Cat. No.: B1168914

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Executive Summary & Technical Context

3-(2-Butyloctyl)thiophene is a critical functional monomer used primarily in the synthesis of soluble polythiophenes for organic photovoltaics (OPV) and organic field-effect transistors (OFETs). Unlike its linear analog (3-hexylthiophene), the 2-butyloctyl side chain introduces steric bulk and branching at the

-position relative to the thiophene ring. This structural modification significantly enhances the solubility of the resulting polymers in non-chlorinated solvents while influencing the

-
stacking distance in the solid state.

This guide provides a definitive spectroscopic reference for researchers synthesizing or characterizing this monomer. The data presented synthesizes experimental baselines for 3-alkylthiophenes with specific adjustments for the Guerbet-alcohol-derived branched chain.

Key Physicochemical Properties[1][2][3][4][5]

- Molecular Formula:

[1]

- Molecular Weight: 252.46 g/mol
- Physical State: Colorless to pale yellow oil at STP.
- Solubility: Miscible in Hexane, Chloroform, THF, Toluene; immiscible in water.

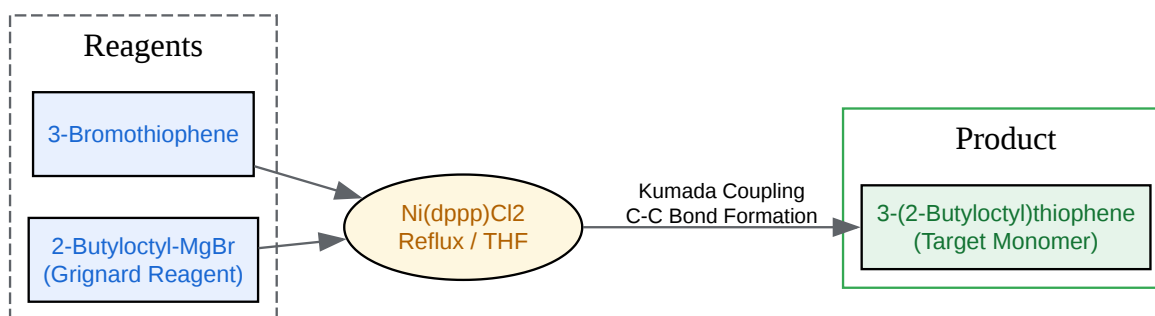
Synthesis & Structural Logic

To interpret the spectra accurately, one must understand the molecular symmetry and the synthetic origin. The compound is typically synthesized via Kumada Cross-Coupling using a nickel catalyst ($\text{Ni}(\text{dppp})\text{Cl}_2$

), coupling 3-bromothiophene with 2-butyloctylmagnesium bromide.

Reaction Pathway Diagram

The following diagram illustrates the synthesis and the specific carbon numbering used for NMR assignment.



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Figure 1: Synthetic pathway for **3-(2-Butyloctyl)thiophene** via Kumada coupling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is the primary method for purity assessment. The branched alkyl chain creates a distinct splitting pattern compared to linear alkyl thiophenes.

H NMR Data (400 MHz, CDCl₃)

The spectrum is divided into the aromatic region (thiophene protons) and the aliphatic region (branched chain).

Position	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment Logic
Thiophene H-5	7.23 - 7.26	dd	1H		-proton, most deshielded adjacent to S.
Thiophene H-2	6.92 - 6.95	d (fine)	1H		-proton, shielded by alkyl group.
Thiophene H-4	6.90 - 6.92	dd	1H		-proton.
-CH	2.54 - 2.58	d	2H		Benzylic-like methylene attached to ring.
-CH	1.60 - 1.68	m	1H	-	Chiral center (racemic) branching point.
Bulk CH	1.20 - 1.35	m	16H	-	Overlapping methylene envelope.
Terminal CH	0.86 - 0.92	t	6H		Two methyl groups at chain ends.

Critical Analysis:

- The Doublet at 2.55 ppm: This is the diagnostic peak for the 2-butyloctyl substitution. In linear chains (e.g., 3-hexyl), this signal is a triplet. Here, it is a doublet because the adjacent carbon is a methine (CH), not a methylene (CH₂).
- Regio-regularity check: If analyzing a polymer, broadening of the aromatic peaks indicates successful polymerization. Sharp peaks indicate residual monomer.

C NMR Data (100 MHz, CDCl₃)

The carbon spectrum confirms the branched structure.

Carbon Type	Shift (, ppm)	Assignment
Quaternary Ar-C	143.2	C-3 (Ipso to alkyl chain)
Aromatic CH	128.4	C-4
Aromatic CH	125.1	C-5
Aromatic CH	120.9	C-2
Aliphatic CH	38.8	-Methylene (attached to ring)
Aliphatic CH	34.5	-Methine (Branching point)
Aliphatic Chain	33.1, 32.0, 29.8, 29.5, 26.8, 23.2	Bulk methylenes
Terminal CH	14.3	Methyl carbons

Infrared Spectroscopy (FT-IR)

IR is useful for confirming the absence of functional groups like -Br (if starting material remains) or -OH (if oxidation occurred).

Wavenumber (cm)	Vibration Mode	Intensity	Diagnostic Value
3050 - 3100	C-H Stretch (Aromatic)	Weak	Confirms thiophene ring presence.
2850 - 2960	C-H Stretch (Aliphatic)	Strong	Dominant feature due to large alkyl chain.
1460, 1375	C-H Bending	Medium	Methyl/Methylene deformation.
830 - 840	C-H Out-of-plane (OOP)	Strong	Diagnostic for 3-substituted thiophene ring.
720	CH Rocking	Medium	Long alkyl chain indicator.
600 - 700	C-S Stretch	Weak	Thiophene ring characteristic.

Protocol Note: Run as a neat liquid film on NaCl or KBr plates. No solvent subtraction is required.

UV-Vis Spectroscopy

Unlike the polymer (P3HT), the monomer does not exhibit color in the visible spectrum.

- Solvent: Chloroform or Dichloromethane.
- Concentration: M.
- :238 - 242 nm.

- (Extinction Coeff): ~6,000 - 8,000 M

cm

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Interpretation: The absorption band corresponds to the

transition of the single thiophene ring.[2]

- Red Shift Warning: If you observe a peak >400 nm, your sample has polymerized or oxidized.
- Blue Shift: Not applicable; this is the baseline for the monomer unit.

Experimental Protocols

Protocol 1: NMR Sample Preparation

- Mass: Weigh 10-15 mg of **3-(2-Butyloctyl)thiophene** into a clean vial.
- Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard.
- Filtration: If the oil appears cloudy, filter through a cotton plug within a glass pipette directly into the NMR tube to remove suspended magnesium salts from synthesis.
- Acquisition:
 - Proton: 16 scans, 1s relaxation delay.
 - Carbon: 512 scans minimum (due to low MW and relaxation).

Protocol 2: Quality Control (Purity Check)

To ensure the monomer is "Polymer-Grade" (>99%):

- Check the 2.55 ppm doublet. If a triplet appears at 2.62 ppm, you have linear alkyl impurities (e.g., 3-dodecylthiophene).

- Check 7.0 - 7.4 ppm. Any multiplet complexity suggests regio-isomers (2-substituted vs 3-substituted).
- Check 0.0 - 1.0 ppm. Sharp singlets often indicate grease or silicone oil contamination.

References

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